What is the molecular weight of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride
What is the molecular weight of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride
The Structural and Analytical Profile of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride in Modern Drug Discovery
Executive Summary
In the pursuit of novel therapeutics, modern medicinal chemistry has increasingly shifted away from flat, aromatic-heavy molecules toward complex, three-dimensional architectures. At the forefront of this structural evolution are spirocyclic building blocks. 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a premier example of such a scaffold.
For researchers and drug development professionals utilizing this compound, precision in stoichiometric calculations is critical. The exact molecular weight of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride is 219.71 g/mol [1]. This whitepaper provides an in-depth technical analysis of this molecular weight, the physicochemical properties of the scaffold, and self-validating analytical workflows for its integration into high-throughput drug discovery pipelines.
Physicochemical Profiling & Molecular Weight Derivation
Understanding the exact mass contributions of the salt and the free base is fundamental for accurate molarity calculations during library synthesis. The molecular weight of 219.71 g/mol [2] is derived from the combination of the spirocyclic amino acid core and its non-covalently bound hydrogen chloride counterion.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Compound Name | 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride |
| CAS Number | 251461-68-4 |
| Total Molecular Weight | 219.71 g/mol |
| Free Base Molecular Weight | 183.25 g/mol |
| Molecular Formula | C₁₀H₁₈ClNO₂ |
| Free Base Formula | C₁₀H₁₇NO₂ |
| Salt Form | Hydrochloride (HCl) |
| CLogP (Calculated) | -0.341[3] |
Mass Derivation Breakdown:
-
Carbon (C₁₀): 10 × 12.011 = 120.110 g/mol
-
Hydrogen (H₁₈): 18 × 1.008 = 18.144 g/mol
-
Nitrogen (N₁): 1 × 14.007 = 14.007 g/mol
-
Oxygen (O₂): 2 × 15.999 = 31.998 g/mol
-
Chlorine (Cl₁): 1 × 35.450 = 35.450 g/mol
-
Total Sum: 219.709 g/mol (Standardized to 219.71 g/mol )
The Strategic Role of Spirocyclic Scaffolds in Drug Design
The pharmaceutical industry's adoption of the "Escape from Flatland" paradigm has highlighted the importance of carbon bond saturation[4]. Molecules with a high fraction of sp³-hybridized carbons (Fsp³) demonstrate superior clinical success rates due to enhanced physicochemical properties.
Causality in Scaffold Selection: Why choose 2-azaspiro[4.5]decane over a traditional piperidine ring?
-
Conformational Rigidity: The spiro-fusion of a five-membered pyrrolidine analog (containing the aza group) with a six-membered cyclohexane ring locks the molecule into a rigid, three-dimensional conformation. This reduces the entropic penalty upon binding to a target protein[5].
-
Solubility and Pharmacokinetics: The high sp³ character disrupts the planar stacking that typically causes poor aqueous solubility in aromatic compounds, thereby improving the pharmacokinetic profile[6].
-
Vector Projection: The carboxylic acid at the 4-position serves as a highly specific exit vector, allowing medicinal chemists to project functional groups into distinct topological spaces during structure-based drug design.
Analytical Workflows: Verification of Molecular Weight and Purity
To ensure the integrity of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride before synthetic application, rigorous analytical validation is required.
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: Verify the intact mass of the free base.
-
Step 1: Sample Preparation. Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (1:1) containing 0.1% Formic Acid.
-
Step 2: Ionization Mode Selection. Utilize Electrospray Ionization in positive mode (ESI+).
-
Causality: The secondary amine in the aza-spiro ring is highly basic. In an acidic mobile phase, it readily accepts a proton. The chloride counterion (from the HCl salt) dissociates entirely in solution.
-
-
Step 3: Mass Acquisition. Scan from m/z 100 to 500.
-
Validation (Self-Validating System): The system is self-validating if the primary peak observed is m/z 184.26 (representing the[M+H]⁺ ion of the free base, MW 183.25 + 1.01). The complete absence of an m/z 220 peak confirms that the hydrochloride is a non-covalent salt, not a chlorinated structural analog.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Confirm structural connectivity and the spirocyclic quaternary center.
-
Step 1: Solvent Selection. Dissolve 15 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆.
-
Causality: The hydrochloride salt is highly polar; standard CDCl₃ will result in poor solubility and broadened peaks. D₂O ensures sharp resolution of the aliphatic protons.
-
-
Step 2: ¹³C-NMR Acquisition. Run a standard ¹³C-NMR sequence with proton decoupling.
-
Validation: The spectrum must show exactly 10 distinct carbon signals. The defining self-validation metric is the presence of a quaternary carbon signal (the spiro center) typically appearing between 40-50 ppm, which will show no attached protons in a DEPT-135 experiment.
Synthetic Integration: Utilizing the Scaffold in Medicinal Chemistry
Because 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride contains both a nucleophilic secondary amine and an electrophilic carboxylic acid, it must be selectively protected before being used in amide coupling libraries.
Protocol 3: N-Boc Protection Workflow
-
Step 1: Suspension. Suspend 219.71 mg (1.0 mmol) of the HCl salt in a 1:1 mixture of 1,4-dioxane and water (10 mL).
-
Causality: The mixed solvent system bridges the solubility gap between the highly polar hydrochloride salt and the lipophilic Boc-anhydride reagent.
-
-
Step 2: Freebasing. Add 265 mg of Sodium Carbonate (Na₂CO₃) (2.5 mmol, 2.5 eq).
-
Causality: Exactly 1.0 equivalent is consumed to neutralize the HCl salt, generating the active free amine. The remaining 1.5 equivalents buffer the solution to an alkaline pH, preventing the amine from re-protonating and ensuring it remains a potent nucleophile.
-
-
Step 3: Protection. Cool to 0°C. Add 261 mg of Di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol, 1.2 eq) dropwise. Stir and allow to warm to room temperature over 4 hours.
-
Step 4: Workup. Acidify the aqueous layer to pH 3 using 1M KHSO₄, then extract with Ethyl Acetate (3 × 15 mL).
-
Causality: Acidification is strictly required to protonate the carboxylic acid group, rendering the newly formed N-Boc-amino acid neutrally charged so it partitions into the organic layer.
-
-
Validation: Perform Thin Layer Chromatography (TLC) using a ninhydrin stain. The starting material (free amine) will stain deep purple. The reaction is complete (self-validated) when the baseline purple spot disappears entirely, indicating full consumption of the secondary amine.
Workflow Visualization
The following diagram illustrates the logical progression of integrating this specific molecular weight building block into a broader drug discovery pipeline.
Workflow integrating 2-Azaspiro[4.5]decane-4-carboxylic acid HCl into a drug discovery pipeline.
References
-
Kemix Pty Ltd. "2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride". Source: kemix.com.au. URL:[Link]
-
ACS Publications. "Spirocyclic Scaffolds in Medicinal Chemistry". Source: acs.org. URL: [Link]
-
ACS Publications. "Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection". Source: acs.org. URL: [Link]
-
NIH PMC. "Synthetic Routes to Approved Drugs Containing a Spirocycle". Source: nih.gov. URL:[Link]
